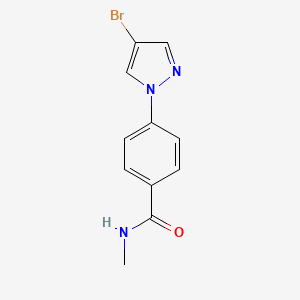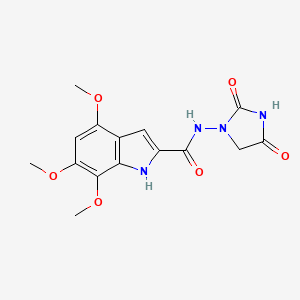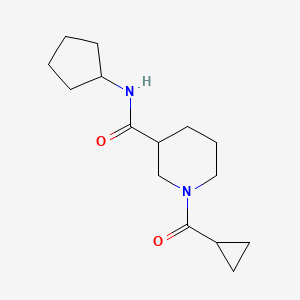
4-(4-bromopyrazol-1-yl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromopyrazol-1-yl)-N-methylbenzamide, also known as BPR1K061, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes, making it a promising candidate for the development of new drugs for the treatment of cancer and other diseases. In
Mécanisme D'action
4-(4-bromopyrazol-1-yl)-N-methylbenzamide inhibits the activity of CK2 by binding to its catalytic subunit, preventing it from phosphorylating its target proteins. This leads to the disruption of various cellular processes, including cell growth and survival, ultimately leading to cell death.
Biochemical and Physiological Effects:
4-(4-bromopyrazol-1-yl)-N-methylbenzamide has been shown to have potent anticancer activity in various preclinical models. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. Additionally, 4-(4-bromopyrazol-1-yl)-N-methylbenzamide has been shown to have anti-inflammatory and neuroprotective effects in various experimental models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide is its high potency and selectivity towards CK2. This makes it a useful tool for studying the role of CK2 in various cellular processes and for developing new drugs for the treatment of cancer and other diseases. However, one of the limitations of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide is its low solubility in water, which can make it challenging to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide. One area of research is the development of new analogs of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide that have improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the anticancer and neuroprotective effects of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide in humans.
Méthodes De Synthèse
The synthesis of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide involves a multi-step process, which starts with the reaction of 4-bromopyrazole with N-methyl-4-aminobenzamide in the presence of a base, such as potassium carbonate or sodium hydride. This reaction leads to the formation of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide, which can be further purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
4-(4-bromopyrazol-1-yl)-N-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CK2, a protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, making it an attractive target for the development of new anticancer drugs.
Propriétés
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-13-11(16)8-2-4-10(5-3-8)15-7-9(12)6-14-15/h2-7H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXWKLLIPROWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Methylmorpholin-4-yl)methyl]benzamide](/img/structure/B7526076.png)
![Cyclohex-3-en-1-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7526089.png)



![2-Tert-butyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7526123.png)
![3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7526139.png)

![N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7526146.png)



